N-(2-(2,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-methoxybenzamide
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Description
N-(2-(2,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-methoxybenzamide is a useful research compound. Its molecular formula is C21H21N3O2S and its molecular weight is 379.48. The purity is usually 95%.
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Scientific Research Applications
Benzamide Derivatives in Cancer Research
Benzamide derivatives have been explored extensively in the field of cancer research due to their potential therapeutic properties. One such study on sigma receptor scintigraphy used a benzamide derivative, N-[2-(1'-piperidinyl)ethyl]-3-(123)I-iodo-4-methoxybenzamide (P-(123)I-MBA), to visualize primary breast tumors in humans. This study highlighted the preferential binding of benzamides to sigma receptors, which are overexpressed on breast cancer cells, suggesting a potential application in noninvasive cancer diagnostics (Caveliers et al., 2002).
Benzamide Derivatives in Environmental Health
Research on environmental health has also seen the application of benzamide derivatives. Studies have looked into the exposure of populations to various chemical agents, including organophosphorus and pyrethroid pesticides, which share similar concerns with benzamide derivatives regarding environmental and human health impacts. For example, a study in South Australia on preschool children's exposure to pesticides highlighted the need for public health policy development and regulation concerning chemical exposure (Babina et al., 2012).
Benzamide Derivatives in Neurotoxicity and Drug Abuse Research
The abuse potential of certain chemical compounds, including some benzamide derivatives, has been a subject of neurotoxicity and pharmacological studies. A study on the recreational use of 25I-NBOMe, a compound structurally related to benzamides, highlighted severe clinical toxicity and emphasized the importance of awareness among clinicians and researchers (Hill et al., 2013).
Properties
IUPAC Name |
N-[2-(2,4-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-4-methoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O2S/c1-13-4-9-19(14(2)10-13)24-20(17-11-27-12-18(17)23-24)22-21(25)15-5-7-16(26-3)8-6-15/h4-10H,11-12H2,1-3H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GSLWDGYKJRZXJQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N2C(=C3CSCC3=N2)NC(=O)C4=CC=C(C=C4)OC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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